molecular formula C24H20FN3O B4745922 N-(2-fluoro-5-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide

N-(2-fluoro-5-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B4745922
M. Wt: 385.4 g/mol
InChI Key: NMLHDWNFGPQFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluoro-5-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with fluorine, methyl, and pyridinyl groups, enhancing its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)-6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O/c1-14-7-8-19(25)21(12-14)28-24(29)18-13-22(20-6-4-5-9-26-20)27-23-16(3)10-15(2)11-17(18)23/h4-13H,1-3H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLHDWNFGPQFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=CC(=NC3=C(C=C(C=C23)C)C)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. Additionally, the fluorinated aromatic ring can enhance binding affinity to target proteins through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluoro-5-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide is unique due to its combination of a quinoline core with fluorinated and pyridinyl substituents, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluoro-5-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluoro-5-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.